2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via a condensation reaction involving thioamides and α-haloketones.
Attachment of the Piperidine Ring: The piperidine ring is usually attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, nucleophiles or electrophiles, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A similar compound with antihistamine properties, used for treating allergic conditions.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole is unique due to its combination of an oxazole ring, a thiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-3-25-17-9-7-16(8-10-17)20-23-18(15(2)26-20)14-24-12-5-4-6-19(24)21-22-11-13-27-21/h7-11,13,19H,3-6,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGIHHWJKGKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCCCC3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.